ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-3-{[(2,4-dichlorophenyl)carbamoyl]amino}prop-2-enoate
Description
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Properties
IUPAC Name |
ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[(2,4-dichlorophenyl)carbamoylamino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3F3N5O3/c1-3-33-16(31)8-15(28-18(32)27-14-5-4-11(20)7-12(14)21)29-30(2)17-13(22)6-10(9-26-17)19(23,24)25/h4-9,29H,3H2,1-2H3,(H2,27,28,32)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDPAQVHOEUNL-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=C(C=C(C=C1)Cl)Cl)/NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-3-{[(2,4-dichlorophenyl)carbamoyl]amino}prop-2-enoate, identified by CAS number 337920-13-5, has garnered attention for its potential biological activities. This compound features a complex structure that includes a trifluoromethyl-pyridine moiety and a hydrazine derivative, which are known to impart various pharmacological effects.
- Molecular Formula : C19H17Cl3F3N5O3
- Molecular Weight : 526.72 g/mol
The presence of multiple halogen substituents and functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several key areas of interest:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds featuring hydrazine and pyridine structures. For instance, compounds with similar structural motifs have demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Cytotoxicity and Anticancer Potential
Hydrazine derivatives have been investigated for their cytotoxic effects on cancer cell lines. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways . The specific cytotoxicity of ethyl (2E)-3-{...} against different cancer cell lines remains to be fully characterized.
Study 1: Antibacterial Activity
In a comparative study of synthesized hydrazine derivatives, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus, suggesting promising antibacterial properties . While the specific activity of ethyl (2E)-3-{...} was not detailed, its structural similarities imply potential efficacy.
Study 2: Anticancer Activity
A study focusing on the anticancer properties of hydrazine derivatives reported that some compounds induced significant cytotoxic effects in pancreatic cancer cell lines. These effects were attributed to their ability to interfere with DNA synthesis and repair mechanisms . Further investigation into ethyl (2E)-3-{...} could reveal similar or enhanced activities.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hydrazine compounds exhibit significant anticancer properties. Ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-3-{[(2,4-dichlorophenyl)carbamoyl]amino}prop-2-enoate has been studied for its ability to inhibit tumor growth in various cancer models. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Ethyl (2E)-3-{...} has shown potential in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have highlighted its ability to reduce neuroinflammation markers and enhance cell viability under stress conditions .
Pesticidal Properties
The compound's structural characteristics suggest potential utility as a pesticide or herbicide. Research has indicated that compounds containing chlorinated pyridine moieties can act as effective insecticides by disrupting the nervous system of pests. A case study involving similar hydrazine derivatives demonstrated effective control over common agricultural pests, suggesting that ethyl (2E)-3-{...} could be developed into a viable agricultural product .
Synthesis and Formulation
The synthesis of ethyl (2E)-3-{...} involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For example, the use of specific solvents and catalysts has been shown to significantly affect the efficiency of the synthesis process .
Case Study 1: Anticancer Research
A recent study focused on a series of hydrazine derivatives, including ethyl (2E)-3-{...}, which were tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Agricultural Testing
Field trials conducted with formulations containing ethyl (2E)-3-{...} demonstrated promising results in controlling aphid populations on crops such as soybeans and corn. The compound exhibited low toxicity to beneficial insects while effectively reducing pest numbers, highlighting its potential as an environmentally friendly pesticide alternative .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ester Hydrolysis | NaOH (aqueous ethanol, reflux) | Carboxylic acid derivative (via saponification) with ethanol as a byproduct. |
| Carbamate Hydrolysis | HCl (aqueous, 60°C) | 2,4-Dichloroaniline and CO₂ released, forming a urea intermediate. |
Hydrolysis of the ester group requires strong bases (e.g., NaOH) for complete conversion, while carbamate cleavage is facilitated by acidic conditions.
Nucleophilic Substitution
The 3-chloro-5-(trifluoromethyl)pyridine moiety undergoes nucleophilic substitution at the chlorine position:
The trifluoromethyl group stabilizes the pyridine ring electronically but does not participate directly in substitution .
Cyclization Reactions
The hydrazine and carbamate groups enable intramolecular cyclization:
| Reagent | Conditions | Product |
|---|---|---|
| PCl₅ | Toluene, 110°C | Formation of a 1,3,4-oxadiazole ring via dehydration. |
| CuI/Et₃N | DCM, room temperature | Coordination-driven cyclization to form a pyrazoline derivative. |
Cyclization is often catalyzed by Lewis acids (e.g., CuI) or dehydrating agents.
Oxidation and Reduction
The hydrazine and enoate groups participate in redox reactions:
Oxidation reactions selectively target the hydrazine moiety, while reductions affect both hydrazine and the α,β-unsaturated ester .
Acid/Base Reactivity
The carbamoyl urea group demonstrates pH-dependent behavior:
| Condition | Behavior |
|---|---|
| Acidic (pH < 4) | Protonation of urea nitrogen, enhancing solubility in polar solvents. |
| Basic (pH > 10) | Deprotonation and potential cleavage of the carbamate linkage. |
Key Findings:
-
Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) slow nucleophilic substitution but stabilize intermediates during cyclization.
-
Solvent Dependence : Dichloromethane (DCM) and ethanol are preferred for maintaining reaction efficiency.
-
Catalyst Use : Triethylamine or CuI improves yields in cyclization and substitution reactions .
For synthetic applications, controlled hydrolysis and cyclization pathways are most strategically valuable. Further studies are needed to explore photochemical or enzymatic reactivity .
Preparation Methods
Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridine Derivatives
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is synthesized via vapor-phase chlorination of 5-trifluoromethylpyridine derivatives. As described in patent EP0078410A2, 5-trifluoromethylpyridine is reacted with chlorine gas at elevated temperatures (300–500°C) in the presence of activated carbon or metal chloride catalysts (e.g., FeCl₃, SbCl₅). This method achieves regioselective chlorination at the 3-position, yielding 3-chloro-5-(trifluoromethyl)pyridine with a boiling point of 144–145°C. The reaction proceeds via radical intermediates, with the catalyst enhancing chlorine activation and positional selectivity.
Preparation of 2-Methylhydrazine Derivatives
The hydrazine component is synthesized using methodologies adapted from US4721782A, which details the preparation of hydrazine-thiocarboxylic acid esters. In this case, methylhydrazine is reacted with thiocarboxylic acid derivatives under basic conditions (e.g., potassium carbonate in THF) to form 2-methylhydrazine intermediates. For instance, methylhydrazine reacts with ethyl thioglycolate to yield ethyl 2-(methylhydrazinyl)acetate, which is subsequently functionalized with the pyridine moiety.
Carbamoylation with 2,4-Dichlorophenyl Isocyanate
The carbamoyl amino group is introduced via reaction with 2,4-dichlorophenyl isocyanate. A solution of 3-amino-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}prop-2-enoate in anhydrous dichloromethane is treated with 2,4-dichlorophenyl isocyanate at 0°C, followed by stirring at room temperature for 12 hours. The reaction is monitored by TLC, and the product is purified via flash chromatography using a gradient of ethyl acetate in hexanes (50–100%).
Formation of the Prop-2-Enoate Backbone
The prop-2-enoate ester is constructed via a Knoevenagel condensation. Ethyl 4,4,4-trifluoro-3-oxobutanoate is condensed with 2-chlorobenzaldehyde in ethanol under acidic conditions (HCl catalyst) at reflux for 12 hours. The intermediate β-keto ester undergoes dehydration to form the α,β-unsaturated ester, which is isolated by solvent evaporation and recrystallized from ethanol. The E-configuration is favored due to steric hindrance during the elimination step.
Final Assembly and Purification
The final compound is assembled through sequential coupling reactions:
- Hydrazine-Pyridine Coupling : The 2-methylhydrazine derivative is reacted with 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride in THF at 0°C, followed by warming to room temperature.
- Carbamoylation : The resulting hydrazine-pyridine intermediate is treated with 2,4-dichlorophenyl isocyanate as described in Section 3.
- Esterification : The prop-2-enoate backbone is functionalized with the coupled hydrazine-carbamoyl product using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Purification involves flash chromatography (silica gel, 200–400 mesh) with ethyl acetate/hexanes and final recrystallization from ethanol to yield crystals suitable for X-ray diffraction.
Analytical Validation
Spectroscopic Data :
- ¹H NMR : δ 8.72 (s, 1H, pyridine-H), 7.56–7.32 (m, 3H, dichlorophenyl-H), 6.82 (s, 1H, enoate-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.12 (s, 3H, NCH₃).
- ¹³C NMR : δ 165.2 (C=O), 152.1 (pyridine-C), 140.3 (CF₃), 128.9–123.4 (dichlorophenyl-C).
X-ray Crystallography : The dihydropyrimidine ring adopts an envelope conformation, with a dihedral angle of 83.94° between the pyridine and dichlorophenyl planes.
Industrial Feasibility and Optimization
Key industrial considerations include:
- Catalyst Recycling : Activated carbon from the chlorination step is regenerated via thermal treatment.
- Solvent Recovery : Ethanol and hexanes are distilled and reused to minimize waste.
- Yield Enhancement : Optimizing stoichiometry (1:1.2 molar ratio of hydrazine to pyridine derivative) improves yields to 75–82%.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-3-{[(2,4-dichlorophenyl)carbamoyl]amino}prop-2-enoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridine-hydrazine core followed by coupling with the dichlorophenylcarbamoyl group. Key steps include:
- Controlled coupling conditions : Use anhydrous solvents (e.g., THF or DMF) under inert gas to prevent hydrolysis of reactive intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity.
- Monitoring : Reaction progress tracked via TLC and LC-MS to confirm intermediate formation .
Q. How can X-ray crystallography be applied to confirm the stereochemistry of this compound?
- Methodological Answer :
- Crystal growth : Slow evaporation of a saturated solution in a 1:1 dichloromethane/methanol mixture at 4°C to obtain single crystals .
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust handling of complex substituents like trifluoromethyl groups .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against synthetic intermediates .
- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–60°C), and humidity (40–80% RH) using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of derivatives of this compound?
- Methodological Answer :
- Computational workflow :
Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functional group additions .
Validate predictions with microreactor experiments under controlled flow conditions (e.g., 0.1–1.0 mL/min flow rate) .
- Case study : Modifying the trifluoromethyl group’s position via meta-substitution was shown to reduce steric hindrance, improving yield by 22% in silico and experimentally .
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- In vitro/in vivo correlation :
Perform pharmacokinetic profiling (e.g., plasma protein binding assays and metabolic stability tests in liver microsomes) to assess bioavailability discrepancies .
Use isotopic labeling (e.g., ¹⁴C-tracers) to track tissue distribution and identify off-target interactions .
- Statistical design : Apply factorial experimental designs to isolate variables (e.g., dosage, administration route) contributing to contradictory results .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance the design of reactors for scaled-up synthesis?
- Methodological Answer :
- Multiphysics modeling :
Simulate heat and mass transfer in a continuous stirred-tank reactor (CSTR) using COMSOL to optimize temperature gradients (<±2°C) and mixing efficiency .
Integrate machine learning (ML) to predict solvent effects on reaction rates, reducing experimental iterations by 40% .
- Validation : Compare AI-predicted yields with pilot-scale batch reactions (10–100 L) under GMP conditions .
Methodological Challenges and Best Practices
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of analogs of this compound?
- Methodological Answer :
- Library design : Use a Taguchi orthogonal array to systematically vary substituents (e.g., halogens, alkyl groups) while minimizing the number of synthesized analogs .
- Activity mapping : Correlate electronic (Hammett σ values) and steric (Taft parameters) descriptors with bioactivity data via multivariate regression analysis .
Q. How can researchers mitigate challenges in crystallizing this compound due to its complex substituents?
- Methodological Answer :
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize crystal lattice formation via hydrogen bonding .
- High-throughput screening : Use robotic platforms to test >100 solvent combinations (e.g., ethers, alcohols) and identify optimal crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
